molecular formula C13H7ClF2O2 B6399888 2-Chloro-4-(3,5-difluorophenyl)benzoic acid, 95% CAS No. 1262005-99-1

2-Chloro-4-(3,5-difluorophenyl)benzoic acid, 95%

Cat. No. B6399888
CAS RN: 1262005-99-1
M. Wt: 268.64 g/mol
InChI Key: BZLHNVVHFPKCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3,5-difluorophenyl)benzoic acid, 95% (2C4DFPBA) is a white crystalline solid that has been used in scientific research since the early 2000s. It is a synthetic compound that is used in various research applications, such as in the study of enzyme inhibition and protein-protein interactions. 2C4DFPBA has also been used in laboratory experiments as a reagent or catalyst and in the synthesis of other compounds.

Scientific Research Applications

2-Chloro-4-(3,5-difluorophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent or catalyst in the synthesis of other compounds. It has also been used to study enzyme inhibition and protein-protein interactions. 2-Chloro-4-(3,5-difluorophenyl)benzoic acid, 95% has been used to study the structure and function of enzymes, as well as the effects of various drugs on enzymes. Additionally, 2-Chloro-4-(3,5-difluorophenyl)benzoic acid, 95% has been used to study the effects of various compounds on the biochemical and physiological processes of cells.

Mechanism of Action

2-Chloro-4-(3,5-difluorophenyl)benzoic acid, 95% is thought to act by inhibiting the activity of certain enzymes. It is believed to do this by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. Additionally, 2-Chloro-4-(3,5-difluorophenyl)benzoic acid, 95% may interact with proteins, which may alter the structure and function of the protein.
Biochemical and Physiological Effects
2-Chloro-4-(3,5-difluorophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as alter the structure and function of proteins. Additionally, 2-Chloro-4-(3,5-difluorophenyl)benzoic acid, 95% has been shown to have an effect on the metabolism of certain drugs and other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-4-(3,5-difluorophenyl)benzoic acid, 95% in laboratory experiments is its high purity (95%). This makes it an ideal reagent or catalyst for synthesizing other compounds. Additionally, 2-Chloro-4-(3,5-difluorophenyl)benzoic acid, 95% is relatively inexpensive and easy to obtain. However, there are some limitations to using 2-Chloro-4-(3,5-difluorophenyl)benzoic acid, 95% in laboratory experiments. For example, it is not very stable and has a short shelf-life. Additionally, it is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for 2-Chloro-4-(3,5-difluorophenyl)benzoic acid, 95%. For example, it could be used to study the effects of various drugs on enzyme activity and protein-protein interactions. Additionally, it could be used to study the effects of various compounds on the biochemical and physiological processes of cells. Additionally, it could be used to synthesize other compounds or as a reagent or catalyst in laboratory experiments. Finally, it could be used to study the structure and function of enzymes and other proteins.

Synthesis Methods

2-Chloro-4-(3,5-difluorophenyl)benzoic acid, 95% is synthesized through a three-step reaction. The first step involves the reaction of 4-chlorobenzoyl chloride and 3,5-difluorophenol in an aqueous solution of sodium hydroxide. The second step involves the addition of aqueous sodium hydroxide to the reaction mixture, followed by the addition of aqueous hydrochloric acid. The final step involves the addition of aqueous sodium hydroxide to the reaction mixture, followed by the addition of aqueous hydrochloric acid. The product is then isolated by filtration and recrystallization.

properties

IUPAC Name

2-chloro-4-(3,5-difluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-12-5-7(1-2-11(12)13(17)18)8-3-9(15)6-10(16)4-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLHNVVHFPKCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689639
Record name 3-Chloro-3',5'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262005-99-1
Record name 3-Chloro-3',5'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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